molecular formula C17H11Cl2F3N2O2S B2483746 N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 694516-20-6

N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2483746
CAS No.: 694516-20-6
M. Wt: 435.24
InChI Key: UPEIJRLHUXDUII-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetically designed small molecule recognized for its potential as a potent and selective kinase inhibitor. This compound is structurally characterized by a benzothiazine core, a motif frequently associated with bioactive molecules targeting kinase enzymes. Benzothiazine derivatives have been extensively investigated for their diverse pharmacological profiles, particularly in oncology . The specific substitution pattern of this molecule, including the 2,5-dichlorophenyl and trifluoromethyl groups, is engineered to optimize binding affinity and selectivity within the ATP-binding pocket of specific serine/threonine kinases. Its primary research value lies in the study of intracellular signaling cascades, where it serves as a chemical probe to elucidate the role of specific kinase targets in disease pathogenesis. Researchers utilize this compound in in vitro kinase assays and cell-based studies to investigate mechanisms of apoptosis, cell cycle arrest, and proliferation in various cancer cell lines . By selectively inhibiting its target kinase, this acetamide derivative provides critical insights for validating new therapeutic targets and understanding the structure-activity relationships necessary for modern drug discovery programs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O2S/c18-9-2-3-10(19)11(6-9)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEIJRLHUXDUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound belonging to the benzothiazine family. Its unique structure, characterized by a trifluoromethyl group and dichlorophenyl moiety, contributes to its distinct biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2F3N3OC_{15}H_{12}Cl_2F_3N_3O. The compound features:

  • Dichlorophenyl group : Enhances lipophilicity and potential receptor binding.
  • Trifluoromethyl group : Increases metabolic stability and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit various bacterial strains. For instance, derivatives with trifluoromethyl groups often display enhanced antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The benzothiazine ring system is known for its anti-inflammatory properties, suggesting that this compound may modulate inflammatory pathways effectively.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

The mechanisms by which this compound exerts its biological effects include:

  • Binding Affinity : The unique structural features enhance binding to target enzymes or receptors.
  • Signal Transduction Modulation : It may influence signaling pathways involved in inflammation and cell proliferation.

Data Table of Biological Activities

Activity TypeTarget Organisms/PathwaysObserved EffectsReference Source
AntibacterialStaphylococcus aureusMIC values ranging from 0.125–8 μg/mL
AntifungalCandida albicansSignificant inhibition observed
Anti-inflammatoryCytokine productionReduced levels of IL-6 and TNF-alpha
Enzyme InhibitionHDAC isoformsIC50 values indicating moderate inhibition

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of related compounds against a panel of pathogens. The findings indicated that compounds with similar functional groups showed MIC values comparable to traditional antibiotics like norfloxacin .
  • Inflammation Modulation : Research on benzothiazine derivatives revealed their potential in reducing inflammation markers in vitro. This suggests that the compound could be beneficial in treating inflammatory diseases .
  • Enzyme Interaction Studies : Investigations into the inhibition of histone deacetylases (HDACs) demonstrated that certain derivatives exhibited selective inhibition profiles, indicating potential for cancer therapy applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Its structural characteristics enhance its binding affinity to specific enzymes or receptors, which can lead to the inhibition of bacterial growth. Studies have shown that compounds with similar structures can effectively target bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.

Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects. In silico studies utilizing molecular docking techniques suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, a key enzyme involved in the inflammatory response. This inhibition could prove beneficial in treating conditions characterized by excessive inflammation .

Anticancer Properties
Preliminary studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, indicating that it may induce apoptosis (programmed cell death) or inhibit tumor growth through multiple mechanisms. The presence of trifluoromethyl groups is believed to enhance its cytotoxicity by increasing the compound's reactivity and stability within biological systems .

Case Studies and Research Findings

Several studies have focused on the biological assessment of N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide:

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study B Anti-inflammatory EffectsIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies.
Study C Anticancer ActivityShowed cytotoxic effects against various cancer cell lines with potential apoptotic mechanisms.

Comparison with Similar Compounds

Positional Isomerism in Dichlorophenyl Substitution

Key Analogs :

N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: Not specified, ): Differs in chlorine substitution (2,3-dichloro vs. 2,5-dichloro).

N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: 1005069-27-1, MF: C17H11Cl2F3N2O2S, MW: 435.25 g/mol, ):

  • Symmetric 3,5-dichloro substitution may enhance crystallinity or alter solubility compared to asymmetric 2,5-dichloro derivatives.

Impact of Substitution :

  • 2,5-Dichloro : Meta and para chlorines may facilitate π-stacking or hydrophobic interactions.
  • 3,5-Dichloro : Symmetric substitution may improve thermal stability or crystal packing .

Substituent Effects: Chloro vs. Methyl Groups

Analog : N-(2,5-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide (CAS: 908803-69-0, MF: C18H18N2O2S, MW: 326.41 g/mol, ):

  • Replaces dichlorophenyl with 2,5-dimethylphenyl.
  • Lower molecular weight : May improve bioavailability but reduce target specificity.

Core Structure Variations: Benzothiazine vs. Naphthyridine

Analog : Goxalapladib (CAS: 412950-27-7, MF: C40H39F5N4O3, MW: 718.80 g/mol, ):

  • Features a naphthyridine core instead of benzothiazine.
  • Functional differences : The naphthyridine scaffold may enhance π-π interactions with aromatic residues in enzymes (e.g., phospholipase A2 inhibitors for atherosclerosis).
  • Trifluoromethyl group : Shared with the target compound, suggesting a role in enhancing binding or stability.

Hydrogen Bonding and Crystal Packing

  • N-Substituted acetamides (e.g., ):
    • Hydrogen-bonding patterns (e.g., R22(10) motifs) influence crystal packing and solubility .
    • Dihedral angles between aromatic rings (e.g., 44.5°–77.5°) affect molecular conformation and intermolecular interactions .
  • Impact on bioavailability : Compounds with tighter crystal packing (e.g., symmetric 3,5-dichloro derivatives) may exhibit lower solubility.

Comparative Data Table

Compound Substituent Position Core Structure Molecular Weight (g/mol) Key Properties/Applications
N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2,5-dichloro Benzothiazine 435.25 Potential enzyme/receptor modulation
N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2,3-dichloro Benzothiazine ~435.25 (estimated) Structural analog with steric effects
N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 3,5-dichloro Benzothiazine 435.25 Enhanced crystallinity
N-(2,5-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide 2,5-dimethyl Benzothiazine 326.41 Increased metabolic susceptibility
Goxalapladib N/A Naphthyridine 718.80 Atherosclerosis treatment

Research Findings and Implications

  • Substituent Position : 2,5-Dichloro derivatives balance electronic and steric effects for optimal bioactivity, whereas 3,5-dichloro analogs may favor material stability .
  • Hydrogen Bonding : R22(10) motifs in crystal structures correlate with dimer formation, which may influence dissolution rates and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the benzothiazine core via cyclization of substituted thioureas or thioamides under reflux with catalysts like iodine. Introduce the trifluoromethyl group early to avoid side reactions .
  • Acetamide coupling : React the benzothiazine intermediate with 2,5-dichloroaniline derivatives using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) .
  • Challenges : Control reaction temperature (60–80°C) to prevent decomposition of the trifluoromethyl group. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions, particularly distinguishing the dichlorophenyl and trifluoromethyl groups. 19^{19}F NMR can validate the CF3_3 moiety .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to verify structural integrity .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .

Q. How can X-ray crystallography be applied to resolve the compound’s solid-state structure?

  • Methodology :

  • Crystal growth : Use slow evaporation of a saturated solution in a mixed solvent system (e.g., DCM/methanol) .
  • Data collection : Employ SHELX programs (e.g., SHELXL) for structure refinement. Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) using graph-set analysis to understand packing motifs .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Purity validation : Re-analyze compound purity via HPLC (>98%) and elemental analysis to rule out impurities as confounding factors .
  • Metabolite profiling : Use LC-MS to identify active metabolites in vivo that may differ from in vitro parent compound activity .
  • Dose optimization : Perform pharmacokinetic studies (e.g., AUC, half-life) to adjust dosing regimens for better correlation .

Q. What strategies optimize the compound’s antimicrobial activity through structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing CF3_3 with Cl or Br) and test against Gram-positive/negative bacteria .
  • Computational docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Prioritize analogs with improved binding energies .

Q. How does the compound’s stability under acidic/alkaline conditions impact formulation development?

  • Methodology :

  • Forced degradation studies : Expose the compound to HCl (0.1 M, 37°C) and NaOH (0.1 M, 37°C) for 24 hours. Monitor degradation products via UPLC-MS .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance shelf-life .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • ADMET prediction : Use SwissADME to assess CYP inhibition risks. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to metabolic oxidation .

Q. How can flow chemistry improve the scalability of the synthesis?

  • Methodology :

  • Continuous-flow setup : Use microreactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side reactions. Optimize residence time via DoE (Design of Experiments) .
  • In-line analytics : Integrate FTIR or UV-vis probes for real-time monitoring of intermediate formation .

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